Nvs-crf38

Descripción general

Descripción

NVS-CRF38 es un nuevo fármaco de molécula pequeña desarrollado por Novartis AG. Es un potente antagonista del receptor 1 del factor liberador de corticotropina (CRF) y con biodisponibilidad oral. Este compuesto ha demostrado ser prometedor en el tratamiento de diversos trastornos, incluidos los trastornos de ansiedad y el síndrome del intestino irritable .

Métodos De Preparación

La síntesis de NVS-CRF38 implica múltiples pasos. La ruta sintética clave incluye la formación de la estructura central del pirazolo[5,1-b]oxazol. Las condiciones de reacción suelen implicar el uso de reactivos y catalizadores específicos para obtener el producto deseado. Los métodos de producción industrial para this compound se optimizan para garantizar un alto rendimiento y pureza, a menudo involucrando técnicas avanzadas como la cromatografía líquida de alta resolución para la purificación .

Análisis De Reacciones Químicas

NVS-CRF38 experimenta varios tipos de reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Los reactivos comunes utilizados en estas reacciones incluyen las enzimas del citocromo P450, que juegan un papel importante en el metabolismo de this compound. Los productos principales formados a partir de estas reacciones incluyen O-desmetil this compound y varios aductos de oxígeno .

Aplicaciones Científicas De Investigación

Pharmacokinetic Profile

NVS-CRF38 exhibits a favorable pharmacokinetic profile, characterized by:

- High Absorption : Near complete absorption in both rats and dogs.

- Low Hepatic Extraction : Indicates that the compound is not extensively metabolized by the liver.

- Extensive Tissue Distribution : Suggests effective delivery to target sites.

The compound's metabolism involves several pathways, primarily mediated by cytochrome P450 enzymes, leading to various metabolites such as O-desmethyl this compound and others. The implications of these metabolic pathways are crucial for understanding its efficacy and safety profile.

Table 1: Pharmacokinetic Characteristics of this compound

| Characteristic | Value |

|---|---|

| Absorption | Near complete |

| Hepatic Extraction | Low (~0.2) |

| Plasma Protein Binding | 19% - 25% |

| Blood-to-Plasma Partition | Approaches unity |

Anxiety Disorders

In preclinical studies, this compound demonstrated significant anxiolytic effects. For instance, animal models treated with this compound showed reduced anxiety-like behaviors compared to controls. These findings suggest that targeting CRF1 could be an effective strategy for managing anxiety disorders.

Irritable Bowel Syndrome

Research indicates that CRF levels are elevated in patients with irritable bowel syndrome. This compound's ability to block CRF signaling may provide relief from symptoms associated with this condition. Clinical trials are ongoing to evaluate its efficacy in human subjects.

Systemic Lupus Erythematosus and Aicardi-Goutieres Syndrome

This compound is also being investigated for its potential benefits in autoimmune conditions like systemic lupus erythematosus and genetic disorders like Aicardi-Goutieres syndrome. The modulation of stress-related pathways may offer new therapeutic avenues for these complex diseases.

Mecanismo De Acción

NVS-CRF38 ejerce sus efectos antagonizando el receptor 1 del factor liberador de corticotropina. Este receptor está involucrado en la respuesta al estrés y es un actor clave en el eje hipotálamo-hipofisario-adrenal. Al bloquear este receptor, this compound puede modular la liberación del factor liberador de corticotropina, reduciendo así los síntomas relacionados con el estrés. Los objetivos moleculares y las vías implicadas incluyen la inhibición de las vías de señalización del receptor 1 del factor liberador de corticotropina .

Comparación Con Compuestos Similares

NVS-CRF38 es único en comparación con otros antagonistas del receptor 1 del factor liberador de corticotropina debido a su alta potencia y biodisponibilidad oral. Los compuestos similares incluyen antalarmina y CP-154,526, que también se dirigen al receptor 1 del factor liberador de corticotropina, pero pueden diferir en sus propiedades farmacocinéticas y aplicaciones terapéuticas. La capacidad de this compound para sufrir conmutación metabólica y su estrategia de reemplazo de deuterio lo distinguen aún más de otros compuestos de esta clase .

Actividad Biológica

NVS-CRF38 is a novel antagonist of the corticotropin-releasing factor receptor 1 (CRF1), which plays a significant role in the stress response and various neuropsychiatric disorders. This compound has shown promise in preclinical studies for its potential applications in treating conditions such as anxiety and depression. Its unique pharmacological profile, including low water solubility and specific metabolic pathways, makes it a subject of interest in medicinal chemistry and pharmacology.

This compound functions by antagonizing the CRF1 receptor, which is implicated in the hypothalamic-pituitary-adrenal (HPA) axis regulation. By blocking this receptor, this compound can potentially reduce stress-induced behaviors and physiological responses.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively. Key findings include:

- Absorption : this compound exhibits low oral bioavailability due to its low water solubility, which affects its absorption in the gastrointestinal tract. Studies indicate that co-administration with cytochrome P450 inhibitors can alter its absorption dynamics significantly .

- Metabolism : In vitro studies using human liver microsomes have shown that this compound undergoes significant hepatic metabolism, with a predicted low hepatic clearance rate (extraction ratio ∼ 0.2) . The metabolic patterns suggest that it is primarily processed through cytochrome P450 enzymes.

- Elimination : The compound has a relatively long half-life, facilitating sustained pharmacological effects. Detailed studies on its metabolic pathways reveal that it is predominantly eliminated via renal excretion after undergoing phase I and phase II metabolic reactions .

Study 1: Effect of Food on Pharmacokinetics

A study investigating the impact of food on the pharmacokinetics of this compound found that pretreatment with 1-aminobenzotriazole (ABT), a known P450 inhibitor, significantly delayed gastric emptying and altered the absorption profile of this compound when administered with a caloric meal. This study highlighted the importance of considering food effects in clinical settings to optimize dosing regimens .

Study 2: Preclinical Efficacy

In preclinical models, this compound demonstrated efficacy in reducing anxiety-like behaviors in rodent models. The compound was administered at varying doses, showing dose-dependent effects on both behavioral assays and physiological markers associated with stress response .

Data Table: Summary of Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Oral Bioavailability | Low |

| Half-Life | Extended |

| Hepatic Clearance | Low (Extraction Ratio ~ 0.2) |

| Metabolic Pathways | Primarily CYP450 enzymes |

| Renal Excretion | Predominant |

Research Findings

This compound's unique properties make it an attractive candidate for further research into its therapeutic potential. Ongoing studies are focusing on:

- Optimization of Formulation : Efforts to enhance solubility and bioavailability are critical for improving clinical outcomes.

- Clinical Trials : Future clinical trials will be necessary to evaluate safety, tolerability, and efficacy in human subjects.

- Comparative Studies : Further comparative studies with existing CRF1 antagonists will help establish its relative efficacy and safety profiles.

Propiedades

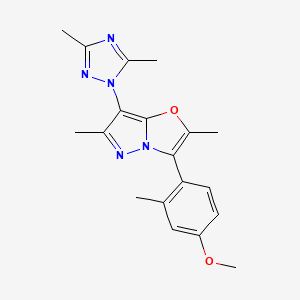

IUPAC Name |

7-(3,5-dimethyl-1,2,4-triazol-1-yl)-3-(4-methoxy-2-methylphenyl)-2,6-dimethylpyrazolo[5,1-b][1,3]oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c1-10-9-15(25-6)7-8-16(10)18-12(3)26-19-17(11(2)21-24(18)19)23-14(5)20-13(4)22-23/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEICIUGVENCLKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C2=C(OC3=C(C(=NN23)C)N4C(=NC(=N4)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.